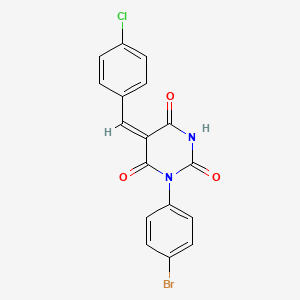
1-(4-bromophenyl)-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 4-BCB and is a yellow crystalline powder. The chemical formula for 4-BCB is C19H12BrClN2O2.
Mecanismo De Acción
The mechanism of action of 4-BCB is not well understood, and further research is needed to elucidate the molecular pathways involved. However, studies have suggested that 4-BCB may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-BCB can induce changes in the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and DNA synthesis. Further research is needed to understand the precise biochemical and physiological effects of 4-BCB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-BCB is its potential use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells, making it a promising candidate for further development. Additionally, 4-BCB has shown excellent electron-transporting properties, making it a promising candidate for use in organic electronics.
One of the main limitations of 4-BCB is its challenging synthesis process. The multistep synthesis of this compound requires several reaction steps, making it difficult to obtain high yields and purity. Additionally, the mechanism of action of 4-BCB is not well understood, and further research is needed to elucidate its molecular pathways.
Direcciones Futuras
There are several future directions for the study of 4-BCB. One potential direction is the further development of this compound as an anticancer agent. Studies have shown promising results, and further research is needed to understand the precise molecular pathways involved and to optimize the synthesis process.
Another potential direction is the study of 4-BCB for its use in organic electronics. This compound has shown excellent electron-transporting properties, making it a promising candidate for use in field-effect transistors and solar cells. Further research is needed to optimize the synthesis process and to understand the precise mechanisms involved in electron transport.
In conclusion, 1-(4-bromophenyl)-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, or 4-BCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results as an anticancer agent and has excellent electron-transporting properties, making it a promising candidate for use in organic electronics. Further research is needed to understand the precise molecular pathways involved and to optimize the synthesis process.
Métodos De Síntesis
The synthesis of 4-BCB is a multistep process that involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid to yield 4-BCB. The synthesis of 4-BCB is a challenging process, and several modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
4-BCB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-BCB has shown promising results as an anticancer agent. Studies have shown that 4-BCB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-BCB has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, 4-BCB has been studied for its potential use in organic electronics. This compound has shown excellent electron-transporting properties, making it a promising candidate for use in organic field-effect transistors and solar cells.
Propiedades
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-3-7-13(8-4-11)21-16(23)14(15(22)20-17(21)24)9-10-1-5-12(19)6-2-10/h1-9H,(H,20,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWUBTWGXSOXBX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-butyl-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6026699.png)
![2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B6026707.png)
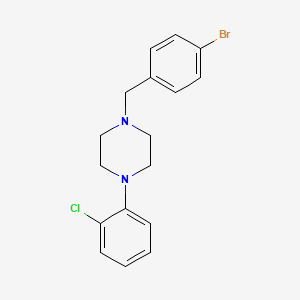
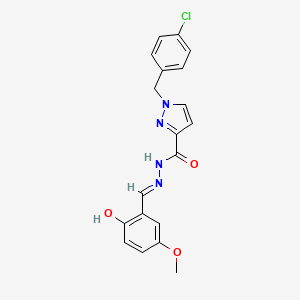
![2-[4-(1H-indol-3-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6026721.png)
![4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6026723.png)
![2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6026744.png)
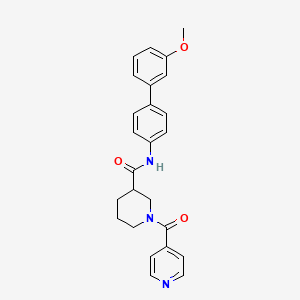
![1-(2-cyclohexylethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026756.png)
![N'-{[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-4(1H)-isoquinolinylidene]methyl}benzenesulfonohydrazide](/img/structure/B6026763.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6026779.png)
![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6026791.png)
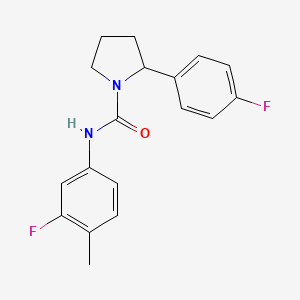
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)